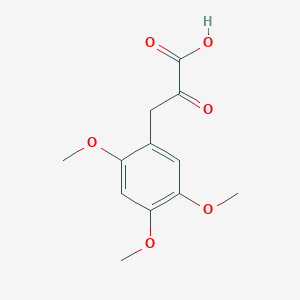
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of a 2-oxo group and a 2,4,5-trimethoxyphenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets. The compound’s trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or microbial growth, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the 2-oxo group.
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid: Similar structure with different positions of methoxy groups.
Uniqueness
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 2-oxo group and the 2,4,5-trimethoxyphenyl group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
生物活性
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from various studies to present a comprehensive overview.
Synthesis
The compound can be synthesized through various chemical pathways that involve the modification of phenolic structures. One notable approach involves the reaction of trimethoxyphenyl derivatives with appropriate acylating agents to yield the desired 2-oxo acid structure. The synthesis process has been optimized to enhance yield and purity, which are critical for subsequent biological evaluations .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2). The compound exhibited an IC50 value ranging from 1.38 to 3.21 μM, indicating potent activity compared to standard chemotherapeutics like podophyllotoxin .
Mechanisms of Action:
- Apoptosis Induction: Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in HepG2 cells. Specifically, it was observed that the compound increased early and late apoptosis rates by 16.63-fold and 60.11-fold, respectively .
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, disrupting normal cellular proliferation .
- Mitochondrial Membrane Potential (MMP): A significant reduction in MMP was noted upon treatment with the compound, suggesting a mitochondrial pathway for apoptosis induction .
Antioxidant Activity
The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells. This activity is crucial for mitigating cellular damage in cancer and other oxidative stress-related diseases.
Data Table: Biological Activities Summary
Case Studies
Several studies have focused on the biological implications of compounds similar to this compound:
- Cytotoxicity Against HepG2 Cells: A study demonstrated that derivatives featuring similar structural motifs showed promising cytotoxicity against HepG2 cells, reinforcing the potential of trimethoxyphenyl derivatives in cancer therapy .
- Mechanistic Insights: Research into the apoptotic mechanisms revealed that compounds like this compound activate p53 and Bax while downregulating Bcl-2 levels, indicating a shift towards pro-apoptotic signaling pathways .
- Comparative Studies: Other analogs have been tested for multidrug resistance reversal properties, showing that modifications in structure can lead to enhanced biological activities and selectivity towards malignant cells over normal cells .
属性
分子式 |
C12H14O6 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
2-oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O6/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6H,4H2,1-3H3,(H,14,15) |
InChI 键 |
XEKKCQACUZZYKV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC(=O)C(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















